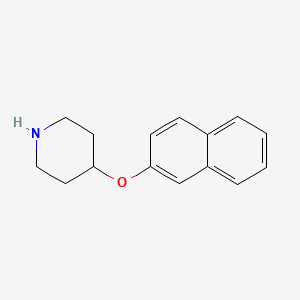

2-Naphthyl 4-piperidinyl ether

Description

Contextual Significance within Chemical Biology and Medicinal Chemistry

The 2-Naphthyl 4-piperidinyl ether scaffold is of considerable interest in chemical biology and medicinal chemistry due to the combination of two privileged structural motifs: the naphthalene (B1677914) system and the piperidine (B6355638) ring. The naphthalene group, a bicyclic aromatic hydrocarbon, is a common feature in many biologically active molecules and approved drugs, valued for its ability to engage in various receptor interactions. genome.jp The piperidine ring, a saturated heterocycle, is one of the most prevalent nitrogen-containing rings in pharmaceuticals, contributing to desirable physicochemical properties such as solubility and basicity, which are crucial for drug design. unipd.itmdpi.com

The ether linkage in this compound provides a flexible yet stable connection between these two key fragments. This structural arrangement allows for the exploration of three-dimensional space and the potential for interactions with a wide array of biological targets. Researchers in medicinal chemistry are particularly interested in how the combination of the lipophilic naphthalene and the often-substituted piperidine ring can be fine-tuned to achieve specific pharmacological profiles.

Historical Perspective of Naphthyl-Piperidine Scaffolds in Research

The exploration of naphthyl-piperidine scaffolds in research is not a recent development. Historically, the synthesis and study of molecules incorporating both naphthalene and piperidine moieties have been a continuous effort in the quest for novel therapeutic agents. The recognition that combining these two fragments could lead to compounds with significant biological activity spurred systematic investigations.

Early research in this area was often driven by the desire to create new classes of compounds with potential applications in areas such as neuroscience and infectious diseases. For instance, the development of various synthetic methodologies has enabled the creation of diverse libraries of naphthyl-piperidine derivatives for high-throughput screening. A notable example from research is the discovery of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide as a potent CCR3 receptor antagonist, which originated from the screening of a chemical library. nih.gov This discovery highlights the long-standing interest in the 2-naphthylmethyl piperidine core, a close structural relative of this compound.

Overview of Research Trajectories for this compound Analogues

Current research on analogues of this compound is multifaceted, with several key trajectories aimed at elucidating their therapeutic potential. These research efforts primarily focus on structure-activity relationship (SAR) studies, the synthesis of novel derivatives, and the evaluation of their biological activities against various targets.

One significant area of investigation involves the modification of the piperidine ring to enhance receptor affinity and selectivity. For example, research on bridged piperidine analogues of a naphthalene-based P2Y14 receptor antagonist has demonstrated that introducing rigidity into the piperidine moiety can lead to higher affinity. unipd.itnih.gov In this study, various bridged systems, such as 2-azanorbornane, were incorporated to probe the conformational requirements for binding to the receptor.

Another research trajectory focuses on the functionalization of the naphthalene ring and the piperidine nitrogen. The synthesis of derivatives with substitutions on the naphthalene ring, such as fluorine, has been shown to be crucial for the activity of some compounds. nih.gov Similarly, modifications at the nitrogen atom of the piperidine ring have been explored to modulate the pharmacological properties of these molecules.

The table below summarizes the research findings for selected analogues of this compound, illustrating the impact of structural modifications on their biological activity.

| Compound/Analogue | Target | Activity (IC₅₀) | Key Structural Features |

| N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide | CCR3 Receptor | 0.020 µM | 6-fluoro-2-naphthylmethyl group, benzamide (B126) at piperidine-4-position |

| Bridged Piperidine Analogue (MRS4738) | P2Y₁₄ Receptor | ~3-fold higher affinity than parent compound | 2-azanorbornane bridge on piperidine ring |

| Isoquinuclidine Analogue | P2Y₁₄ Receptor | 15.6 nM | Isoquinuclidine core replacing piperidine |

| Isonortropanol Analogue | P2Y₁₄ Receptor | 21.3 nM | Isonortropanol core replacing piperidine |

These research trajectories underscore the continued interest in the this compound scaffold and its analogues as a promising starting point for the development of novel chemical probes and potential therapeutic agents. The systematic exploration of the chemical space around this core structure is expected to yield new insights into its biological functions and potential applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-2-yloxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-4-13-11-15(6-5-12(13)3-1)17-14-7-9-16-10-8-14/h1-6,11,14,16H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPIGRLQUAFSQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Naphthyl 4 Piperidinyl Ether and Its Derivatives

Classical and Modern Approaches to Ether Linkage Formation

The ether bond in 2-Naphthyl 4-piperidinyl ether is a critical connection, and its formation can be achieved through several reliable methods. The choice of method often depends on the specific starting materials, desired yield, and stereochemical considerations.

Williamson Ether Synthesis in Naphthyloxy Derivative Generation

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and is highly applicable to the synthesis of this compound. masterorganicchemistry.comyoutube.comkhanacademy.org This S\textsubscript{N}2 reaction involves the reaction of an alkoxide with an alkyl halide. youtube.com In the context of synthesizing the target molecule, this can be approached in two ways:

Reacting 2-naphthoxide with a 4-halopiperidine derivative: In this approach, 2-naphthol (B1666908) is deprotonated with a strong base, such as sodium hydroxide (B78521) or sodium hydride, to form the more nucleophilic sodium 2-naphthoxide. wvu.edu This is then reacted with a piperidine (B6355638) ring substituted with a good leaving group (e.g., bromo, iodo, or a sulfonate ester like tosylate) at the 4-position. The piperidine nitrogen would typically be protected with a suitable group (e.g., Boc, Cbz) to prevent side reactions.

Reacting a 4-hydroxypiperidine (B117109) derivative with a 2-naphthyl halide: Alternatively, a protected 4-hydroxypiperidine can be deprotonated to form the corresponding alkoxide, which then displaces a halide from 2-bromonaphthalene (B93597) or 2-iodonaphthalene. However, due to the lower reactivity of aryl halides in S\textsubscript{N}2 reactions, this route is generally less favored unless activated by electron-withdrawing groups on the naphthalene (B1677914) ring or through the use of catalysts. masterorganicchemistry.com

The Williamson ether synthesis is advantageous due to the wide availability of starting materials and its straightforward procedure. wvu.edu However, potential side reactions like elimination can occur, especially with sterically hindered substrates. masterorganicchemistry.com

Table 1: Key Features of the Williamson Ether Synthesis for 2-Naphthyloxy Derivatives

| Feature | Description |

| Reactants | 2-Naphthol and a 4-substituted piperidine (with a leaving group) or a protected 4-hydroxypiperidine and a 2-halonaphthalene. |

| Mechanism | S\textsubscript{N}2 nucleophilic substitution. youtube.com |

| Bases | Sodium hydride (NaH), sodium hydroxide (NaOH), potassium carbonate (K₂CO₃). |

| Solvents | Aprotic polar solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile. |

| Advantages | Versatile, uses readily available starting materials. |

| Limitations | Potential for elimination side reactions, low reactivity of aryl halides. masterorganicchemistry.com |

Mitsunobu Reaction Protocols for 4-Oxypiperidine Ether Synthesis

The Mitsunobu reaction offers a mild and efficient alternative for forming the ether linkage, particularly when dealing with sensitive functional groups. wikipedia.orgnih.gov This reaction couples a primary or secondary alcohol with a nucleophile, typically a carboxylic acid or, in this case, a phenol (B47542) (2-naphthol), using a combination of a phosphine (B1218219) (usually triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.orgtcichemicals.com

To synthesize this compound, a protected 4-hydroxypiperidine would be reacted with 2-naphthol under Mitsunobu conditions. A key feature of the Mitsunobu reaction is that the reaction at the alcohol's stereocenter proceeds with a complete inversion of configuration, which is a crucial consideration when chiral piperidine derivatives are used. organic-chemistry.org

The reaction is generally high-yielding and proceeds under neutral conditions, which enhances its compatibility with a wide range of functional groups. nih.gov However, the stoichiometry of the reagents and the pKa of the nucleophile are important factors for the success of the reaction. organic-chemistry.org A significant drawback can be the removal of by-products, triphenylphosphine oxide and the reduced azodicarboxylate, which can sometimes complicate purification. tcichemicals.com

Table 2: Mitsunobu Reaction for 4-Oxypiperidine Ether Synthesis

| Feature | Description |

| Reactants | A protected 4-hydroxypiperidine, 2-naphthol, triphenylphosphine (PPh₃), and an azodicarboxylate (e.g., DIAD, DEAD). nih.gov |

| Mechanism | A complex redox-condensation reaction involving an alkoxyphosphonium salt intermediate. wikipedia.org |

| Solvents | Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (B109758) (DCM). |

| Advantages | Mild reaction conditions, high yields, inversion of stereochemistry at the alcohol center. organic-chemistry.org |

| Limitations | Formation of stoichiometric by-products that can be difficult to remove, potential for side reactions if the nucleophile is not sufficiently acidic. tcichemicals.comorganic-chemistry.org |

Strategies for Piperidine Ring Construction and Functionalization

The piperidine ring is a prevalent scaffold in many biologically active molecules. nih.gov Its synthesis can be achieved through various cyclization and multicomponent strategies. These methods can be employed to construct the piperidine ring of this compound, either before or after the attachment of the 2-naphthyloxy group.

Intramolecular Cyclization Pathways for Piperidine Scaffolds

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a linear precursor containing both the nitrogen atom and a reactive electrophilic or unsaturated site cyclizes to form the six-membered ring. nih.gov Common approaches include:

Reductive Amination: An acyclic amino-aldehyde or amino-ketone can undergo intramolecular reductive amination to form the piperidine ring. This involves the initial formation of a cyclic iminium ion, which is then reduced in situ.

Nucleophilic Substitution: A linear substrate containing an amine and a leaving group separated by an appropriate number of carbon atoms can undergo intramolecular S\textsubscript{N}2 reaction to form the piperidine ring.

Radical Cyclization: Radical-mediated cyclization of unsaturated amines can also lead to the formation of piperidine derivatives. nih.gov

These methods often provide good control over the stereochemistry of the newly formed ring.

Intermolecular Annulation and Multicomponent Reactions for Piperidine Derivatives

Intermolecular annulation and multicomponent reactions (MCRs) offer convergent and atom-economical routes to complex piperidine structures. nih.gov

[4+2] Cycloadditions (Diels-Alder Reactions): Aza-Diels-Alder reactions, where an imine acts as the dienophile or part of the diene, can be a highly effective method for constructing the piperidine skeleton with excellent stereocontrol.

[5+1] Annulation: This approach involves the reaction of a five-carbon component with a one-atom component (often containing nitrogen) to form the six-membered ring.

Multicomponent Reactions: MCRs, such as the Ugi or Passerini reactions followed by cyclization, allow for the rapid assembly of complex piperidine derivatives from three or more starting materials in a single step.

Hydrogenation and Reductive Amination in Piperidine Synthesis

The hydrogenation of pyridine (B92270) derivatives is a widely used method for the synthesis of piperidines. nih.gov Substituted pyridines can be catalytically hydrogenated using various catalysts such as platinum, palladium, or rhodium, often under high pressure and temperature. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction.

Reductive amination is a versatile method for introducing substituents onto the piperidine nitrogen. nih.gov For the synthesis of N-substituted this compound derivatives, the parent ether (with a secondary amine in the piperidine ring) can be reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced to the corresponding tertiary amine.

Table 3: Comparison of Piperidine Synthesis Strategies

| Synthetic Strategy | Key Features | Typical Starting Materials |

| Intramolecular Cyclization | Formation of a C-N or C-C bond within a single molecule. Good for stereocontrol. | Acyclic amino-aldehydes, amino-ketones, or amino-halides. nih.gov |

| Intermolecular Annulation | Combination of two or more molecules to form the ring. Convergent. | Dienes and imines (Aza-Diels-Alder), glutaraldehyde (B144438) derivatives and amines. |

| Multicomponent Reactions | Three or more reactants combine in a single step. High atom economy and efficiency. | Aldehydes, amines, isocyanides, and carboxylic acids (Ugi reaction). |

| Hydrogenation of Pyridines | Reduction of the aromatic pyridine ring. Scalable. | Substituted pyridines. nih.gov |

| Reductive Amination | Functionalization of the piperidine nitrogen. Versatile for creating libraries of derivatives. | A secondary piperidine, an aldehyde or ketone, and a reducing agent. nih.gov |

Directed Synthesis of Specific this compound Analogues

The targeted synthesis of analogues of this compound is often guided by the desired biological activity. The following subsections describe synthetic strategies for analogues investigated as potential enzyme inhibitors.

Synthesis of FAAH Inhibitor Analogues Featuring 2-Naphthyl and Piperidine Moieties

While direct synthetic methodologies for this compound as a specific Fatty Acid Amide Hydrolase (FAAH) inhibitor are not extensively detailed in the reviewed literature, the synthesis of FAAH inhibitors often involves the combination of various aromatic and heterocyclic moieties. The structural features of a 2-naphthyl group and a piperidine ring are present in known FAAH inhibitors, although not necessarily in the specific ether-linked arrangement.

The general approach to constructing potential FAAH inhibitors that might incorporate these fragments often involves the coupling of a naphthyl-containing component with a piperidine derivative. For instance, synthetic strategies might include the reaction of a substituted naphthol with a protected 4-hydroxypiperidine under Williamson ether synthesis conditions, followed by deprotection and further functionalization of the piperidine nitrogen. Alternatively, the piperidine ring could be formed in a later step of the synthesis. Given the interest in developing novel FAAH inhibitors, the synthesis of a this compound scaffold remains a plausible, though not widely documented, avenue for exploration.

Synthetic Routes for MenA Inhibitor Derivatives with Piperidine Ether Linkages

Research into inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis, has led to the development of compounds that, while not exact matches, share significant structural similarities with this compound. nih.govnih.gov These inhibitors often feature a flat aromatic system, such as a naphthyl or a related bicyclic group, connected via an aliphatic ether linkage to a basic amine, typically a piperidine ring. nih.gov

The synthesis of these MenA inhibitor analogues generally follows a multi-step sequence. A common strategy involves the initial preparation of a substituted piperidine derivative, which is then coupled with an aromatic component. For example, a diversity-oriented synthesis approach has been employed, starting with 4-hydroxymethylpiperidine. nih.gov This can be followed by the introduction of various substituents on the piperidine nitrogen. The ether linkage is typically formed through a nucleophilic substitution reaction, where a deprotonated hydroxymethylpiperidine derivative reacts with a suitably activated naphthyl-containing electrophile. Reductive amination is another key reaction used to introduce diversity, for instance, by reacting a 4-formylpiperidine derivative with an appropriate amine. nih.gov

Mechanistic Investigations of Synthetic Reactions

Understanding the underlying mechanisms of the reactions used to synthesize these compounds is crucial for optimizing reaction conditions and improving yields. The following sections delve into the mechanistic details of relevant synthetic transformations.

Regioselective Piperidinolysis of Aryl Dinitronaphthyl Ethers

The reaction of aryl 1-(2,4-dinitronaphthyl) ethers with piperidine in dimethyl sulfoxide (B87167) (DMSO) has been a subject of detailed mechanistic study. maxapress.comresearch-nexus.netresearchgate.net These studies reveal that the reaction proceeds via a regioselective substitution of the aryloxy group at the C1 position of the naphthalene ring. maxapress.comresearch-nexus.netresearchgate.net

Analysis of Reaction Intermediates and Rate-Determining Steps in Ether Formations

The mechanistic pathway of the piperidinolysis of aryl 1-(2,4-dinitronaphthyl) ethers involves the formation of distinct intermediates that have been characterized through a combination of experimental and computational methods. maxapress.comresearch-nexus.netresearchgate.net Following the initial formation of the zwitterionic intermediate, a second molecule of piperidine acts as a base, deprotonating the zwitterion in a slow, rate-determining step. maxapress.comresearch-nexus.netresearchgate.net This deprotonation leads to the formation of a more stable anionic intermediate known as a Meisenheimer complex. maxapress.comresearch-nexus.netresearchgate.net

The reaction's dependence on the nature of the aryloxy substituent has been probed using the Hammett equation, which indicates that the reaction rate is not strongly influenced by the electronic properties of the leaving group. maxapress.comresearchgate.net This observation, along with the measured activation parameters, supports a mechanism where the formation of the Meisenheimer-like intermediate is the key slow step. nih.govmaxapress.comresearchgate.net

Density Functional Theory (DFT) calculations have been employed to further elucidate the reaction mechanism at a molecular level. maxapress.comresearchgate.net These computational studies have corroborated the proposed two-step mechanism and have identified the proton transfer process as the rate-determining step. nih.govmaxapress.comresearchgate.net The calculations also highlight that the C1 carbon of the dinitronaphthyl ether is the most electrophilic center, which explains the observed regioselectivity of the reaction. maxapress.comresearchgate.net

The following table summarizes the kinetic and activation parameters for the piperidinolysis of a representative aryl 1-(2,4-dinitronaphthyl) ether:

| Parameter | Value |

| Reaction Order | Third |

| Rate-Determining Step | Deprotonation of the zwitterionic intermediate (Proton Transfer) |

| Key Intermediate | Meisenheimer Complex |

| Activation Enthalpy (ΔH‡) | Low |

| Activation Entropy (ΔS‡) | Highly Negative |

These mechanistic insights are invaluable for the rational design of synthetic routes to this compound and its derivatives, allowing for the selection of optimal conditions to favor the desired product formation.

Structure Activity Relationship Sar Studies of 2 Naphthyl 4 Piperidinyl Ether Analogues

Influence of the 2-Naphthyl Moiety on Biological Activity

The 2-naphthyl moiety serves as a crucial anchor for biological interactions, with its size, hydrophobicity, and electronic properties significantly influencing the potency and selectivity of these compounds.

The bulky and hydrophobic nature of the 2-naphthyl ring has been identified as a key feature for the inhibition of certain enzymes, notably Fatty Acid Amide Hydrolase (FAAH). nsf.gov SAR studies on FAAH inhibitors have shown that this large aromatic system is important for achieving potent inhibition. nsf.gov The design of FAAH inhibitors has incorporated the 2-naphthyl ring into piperidine-containing analogues to leverage these properties for enhanced activity. nsf.gov While piperidine (B6355638) and piperazine (B1678402) ureas are recognized as privileged structures for developing FAAH inhibitors, the addition of a significant hydrophobic moiety like naphthalene (B1677914) is a recurring theme in the design of potent agents. nih.govnih.gov

In contrast, while Inosine-5'-monophosphate dehydrogenase (IMPDH) is a well-established target for immunosuppressive and antiviral drugs, specific SAR studies detailing the contribution of a 2-naphthyl ether moiety to IMPDH inhibition are less common in the surveyed literature. nih.govnih.gov IMPDH inhibitors often feature different structural classes, such as isobenzofurans like mycophenolic acid. nih.gov

The naphthalene ring system plays a pivotal role in determining the affinity and selectivity of these ligands for monoamine transporters, particularly the serotonin (B10506) transporter (SERT). Research on 4-benzylpiperidine (B145979) carboxamides demonstrated that analogues featuring a 2-naphthyl ring exhibited greater inhibitory activity at both SERT and the norepinephrine (B1679862) transporter (NET) compared to those with a 1-naphthyl ring. biomolther.org Further modifications to the 2-naphthyl ring itself can fine-tune this activity. For instance, the introduction of substituents at the 6-position of the naphthyl ring led to a notable increase in SERT inhibition. biomolther.org

In a separate series of 3,4-disubstituted piperidines, the (-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate was identified as the most potent ligand at both the dopamine (B1211576) transporter (DAT) and SERT within its class. researchgate.net Another study found a 2-naphthyl derivative of meperidine to be the most potent SERT ligand in its series, highlighting the favorable interaction of this specific aromatic system with the transporter. researchgate.net

Data comparing the influence of the naphthyl moiety on SERT inhibition.

Information from the reviewed literature did not provide specific SAR details for this chemical class concerning H3, NPFF, or GABA receptors.

Structural Modifications of the Piperidine Ring and Their Impact

The piperidine ring acts as a central scaffold, and modifications to its nitrogen substituent, as well as the position and nature of other substituents, are critical for modulating biological activity.

The substituent attached to the piperidine nitrogen is a key determinant of both potency and selectivity. In a series of piperidine-based analogues of cocaine, replacing the N-methyl group of the trans-(+)-ester isomer with larger phenylalkyl groups resulted in a modest improvement in SERT inhibitory activity, but a significant loss in DAT activity. acs.org Conversely, the same N-substitutions in the cis-(−)-ester series generally led to a major decrease in activity at all monoamine transporters (DAT, SERT, and NET), indicating that the stereochemistry of the core scaffold dictates the tolerance for N-substitution. acs.org N-demethylation of the trans-(+)-3α-piperidine ligands was also found to enhance activity at SERT and NET. acs.org This demonstrates that the N-substituent is a critical handle for tuning the selectivity profile of these ligands. acs.orgacs.org

Inhibitory activity of N-substituted piperidine analogues at monoamine transporters. acs.org

The placement and stereochemistry of substituents on the piperidine ring profoundly affect ligand-target interactions. In a study of dexoxadrol (B1663360) analogues, which feature a dioxolane moiety attached at position 2 of the piperidine ring, modifications at position 4 were explored. psu.edu The results underscored the high sensitivity of the NMDA receptor to these changes. A key finding was that an axial orientation of the C-4 substituent is crucial for high receptor affinity. psu.edu The introduction of a hydroxy group at position 4 yielded the most potent NMDA antagonist in the series, with a Ki value of 44 nM. psu.edu

The importance of substituent position is a general principle in piperidine-based drug design. For example, in a series of GLP-1R agonists, a substituent at the 4-position of the piperidine ring resulted in poor activity, whereas moving the substituent to the 3-position significantly increased potentiation. thieme-connect.com Similarly, for MAO inhibitors based on a phenyl-piperidine structure, para-substitution on the phenyl ring was found to be preferable to meta-substitution. acs.orgnih.gov

Impact of C-4 piperidine substituents on NMDA receptor affinity. psu.edu

To better understand and control the bioactive conformation of the flexible piperidine ring, researchers have explored rigidified, bridged analogues. nih.gov This strategy aims to lock the piperidine into a specific shape, which can enhance binding affinity by reducing the entropic penalty of binding and improve drug-like properties by increasing three-dimensionality. nih.govchemrxiv.org

In a notable study, the piperidine ring of a potent naphthalene-based P2Y14R antagonist was replaced with various bridged systems, including 2-azanorbornane, nortropane, and isoquinuclidine structures. researchgate.netnih.gov Several of these conformationally constrained analogues preserved or even enhanced receptor affinity. researchgate.net For instance, a quinuclidine (B89598) analogue, which constrains the ring in a boat-like conformation, maintained good binding affinity, suggesting that the receptor can accommodate significant steric bulk in that region. researchgate.net A pure (S,S,S) 2-azanorbornane enantiomer displayed a threefold higher affinity for the P2Y14R than its corresponding unbridged parent compound. nih.govutmb.edu This systematic approach of modifying the piperidine ring with one- or two-carbon bridges provides a powerful tool for probing receptor-preferred conformations and optimizing ligand potency. nih.govresearchgate.net

Affinity of bridged piperidine analogues at the P2Y14 receptor. nih.govresearchgate.netutmb.edu

Importance of the Ether Linkage in Molecular Recognition

The ether linkage in 2-naphthyl 4-piperidinyl ether analogues is not merely a passive spacer but an active participant in molecular recognition. Its geometric and electronic properties are pivotal in defining the orientation and binding affinity of the ligand to its receptor.

The oxygen atom of the ether linkage is a key hydrogen bond acceptor, a role crucial for the compound's interaction with specific biological targets. beilstein-journals.orgcore.ac.uk In the context of receptor binding, this oxygen can form a hydrogen bond with suitable donor groups, such as the hydroxyl group of amino acid residues like tyrosine within the receptor's binding pocket. acs.org This interaction contributes significantly to the stability of the ligand-receptor complex. Molecular docking studies on related compounds have demonstrated that the ether oxygen atom can indeed form a hydrogen bond with residues like Tyr115 in the histamine (B1213489) H3 receptor. acs.org While the ether oxygen is generally considered a weaker hydrogen bond acceptor than a ketone oxygen, its ability to participate in such interactions is a critical determinant of biological activity. nih.gov The presence and positioning of this hydrogen bond can anchor the ligand in a specific orientation, facilitating other favorable interactions between the naphthalene and piperidine moieties and the receptor.

Holistic SAR Approaches for Optimized Analogues

To develop optimized analogues, a holistic approach to SAR is necessary, considering the interplay between the different structural components of the this compound scaffold.

The combination of the naphthalene and piperidine substructures within a single molecule creates opportunities for designing multi-target ligands. researchgate.net The naphthalene moiety, a bicyclic aromatic system, can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine and tyrosine in a receptor's binding site. acs.org Simultaneously, the piperidine ring, particularly when protonated, can form salt bridges and cation-π interactions. acs.org

For instance, in studies of ligands targeting both histamine H3 receptors and cholinesterases, the naphthalene fragment was found to engage in π-π stacking with Phe193 and Tyr189, while the protonated piperidine nitrogen formed a salt bridge with Asp114 and cation-π interactions with Tyr115 and Phe398. acs.org This ability to interact with multiple subpockets of a single receptor or with different receptors altogether is a key advantage of this chemical scaffold. The strategic modification of both the naphthalene and piperidine rings allows for the fine-tuning of a compound's activity profile, potentially leading to agents with improved efficacy or a broader spectrum of action. researchgate.net Research has shown that even small changes, such as the position of a substituent on the naphthalene ring or the nature of the substituent on the piperidine nitrogen, can significantly impact biological activity. nih.govnih.gov

Table 1: SAR Data of Selected this compound Analogues

| Compound | Naphthalene Substitution | Piperidine Substitution | Biological Target | Key Interactions |

| ADS031 | 2-Naphthyl | 1-Benzyl | Histamine H3 Receptor/AChE | π-π stacking, salt bridge, cation-π, hydrogen bond. acs.org |

| (R)-3k | 2-Naphthyl | Varies | SARS-CoV-2 PLpro | Stereospecific interactions. frontiersin.org |

| (R)-5c | 2-Naphthyl | Varies | SARS-CoV-2 PLpro | Stereospecific interactions. frontiersin.org |

This table is for illustrative purposes and synthesizes data from multiple sources. For specific activity values, please refer to the cited literature.

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its direct interaction with biological targets. researchgate.net In the this compound series, a careful balance of lipophilicity is essential for optimal biological activity.

An increase in lipophilicity, for example, by introducing lipophilic substituents, can enhance binding affinity to a target protein by favoring partitioning into the less polar environment of a binding pocket. acs.org However, excessively high lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and non-specific toxicity. researchgate.net

Molecular Interaction Mechanisms of 2 Naphthyl 4 Piperidinyl Ether and Its Analogues with Biological Targets

Receptor Binding and Activation/Inhibition Profiles

The interaction of 2-naphthyl 4-piperidinyl ether analogues with biological targets is characterized by a variety of binding modes, leading to distinct activation or inhibition profiles. These interactions are dictated by the specific topology and chemical environment of the binding pockets within each target protein.

Analogues featuring a naphthalene (B1677914) linker and a piperidine (B6355638) core have been identified as potent antagonists of the histamine (B1213489) H₃ receptor (hH₃R). acs.orgnih.gov Molecular docking studies of lead compounds, such as ADS031, reveal a complex network of interactions within the hH₃R binding pocket. acs.org

Key binding interactions include:

π–π Stacking: The naphthalene fragment engages in π–π stacking interactions with the aromatic residues Phe193 and Tyr189. acs.org A separate aromatic moiety attached to the piperidine nitrogen, such as a benzyl (B1604629) group, can form additional π–π stacking interactions with Trp402. acs.org

Salt Bridge: The protonated nitrogen atom of the piperidine ring forms a crucial salt bridge with the carboxylate group of Aspartic acid 114 (Asp114), a common interaction for aminergic G-protein coupled receptors. acs.org

Cation–π Interactions: The positively charged piperidine nitrogen also establishes cation–π interactions with the aromatic side chains of Tyrosine 115 (Tyr115) and Phenylalanine 398 (Phe398). acs.org

Hydrogen Bonds: A hydrogen bond is formed between the ether oxygen atom of the ligand and the hydroxyl group of Tyr115. acs.org

These multifaceted interactions anchor the ligand within the orthosteric binding site, extending towards the extracellular loop ECL2, and are responsible for the high-affinity antagonism observed in these compounds. acs.org

Table 1: hH₃R Binding Profile of a Naphthalene-Containing Analogue

| Compound | Target | Affinity (Kᵢ) | Key Interactions |

|---|

The inhibition of fatty acid amide hydrolase (FAAH) is a key strategy for modulating the endocannabinoid system. nsf.gov Analogues incorporating a 2-naphthyl moiety have been designed as FAAH inhibitors, where the bulky and hydrophobic nature of the naphthyl group is considered important for activity. nsf.gov

Studies on related inhibitors reveal a mechanism of non-covalent complexation . Unlike many FAAH inhibitors that form a covalent bond with the catalytic Serine 241 (Ser241), some analogues achieve potent inhibition through shape complementarity within the enzyme's active site. mdpi.comnih.gov These non-covalent inhibitors fit into the large substrate-binding pocket, which includes the membrane access channel (MAC) and the acyl binding pocket. mdpi.comnih.gov Their potency is derived from numerous hydrophobic interactions and a snug fit, rather than a chemical reaction with the catalytic serine. mdpi.comnih.gov It is proposed that 4-phenylthiazole (B157171) piperidine analogues may form a non-covalent complex with Ser241 and Serine 217 (S217). nsf.gov The discovery of potent, reversible non-covalent inhibitors opens an alternative avenue for modulating FAAH activity. nih.gov

Table 2: FAAH Inhibition by Naphthyl-Containing Analogues

| Compound Class | Enzyme Target | Inhibition Mechanism | Key Features |

|---|---|---|---|

| 2-Naphthyl Carbamates | FAAH | Non-covalent (proposed) | Bulky, hydrophobic naphthyl moiety is crucial for inhibition. nsf.gov |

Analogues of meperidine and pyrovalerone containing a 2-naphthyl group have been identified as potent ligands for the serotonin (B10506) transporter (SERT). psu.edunih.gov A 2-naphthyl meperidine derivative, for example, demonstrated high potency for SERT and significant selectivity over the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). psu.edu

Table 3: SERT Binding Affinity of a Naphthyl-Piperidine Analogue

| Compound Class | Target | Affinity (Kᵢ) | Selectivity Profile |

|---|---|---|---|

| 2-Naphthyl Meperidine Analogue | SERT | Potent (nanomolar range) | High selectivity over DAT and NET. psu.edu |

Analogues of 5-(4-piperidyl)-3-isothiazolol and 5-(4-piperidyl)-3-isoxazolol, where a 2-naphthyl group is attached to the heterocyclic ring, function as competitive antagonists at insect and mammalian GABA receptors. nih.govacs.org The introduction of this bulky bicyclic aromatic substituent enhances antagonistic activity compared to the parent compounds. nih.govresearchmap.jp

The 2-naphthyl analogue of 5-(4-piperidyl)-3-isothiazolol induces a parallel rightward shift in the GABA concentration-response curve, which is characteristic of a competitive antagonism mechanism. nih.govresearchmap.jp This indicates that the ligand binds to the orthosteric site of the GABA receptor, directly competing with the endogenous agonist GABA. nih.gov Similarly, a 2-naphthylmethyl analogue of 5-(4-piperidyl)-3-isoxazolol showed high antagonist potency at mammalian GABAₐ receptors, with an IC₅₀ value of 0.37 μM. acs.org These findings suggest that the GABA receptor's binding site can accommodate large aromatic groups, which contributes to their potent antagonistic effect. acs.orgresearchmap.jp

Table 4: GABA Receptor Antagonism by 2-Naphthyl Analogues

| Compound Class | Target | Mechanism | Potency |

|---|---|---|---|

| 4-(2-Naphthyl)-5-(4-piperidyl)-3-isothiazolol | Insect GABA Receptors | Competitive Antagonism nih.govresearchmap.jp | Low micromolar range (IC₅₀) nih.govresearchmap.jp |

A novel class of equilibrative nucleoside transporter (ENT) inhibitors includes compounds with a naphthalen-2-yl group linked to a piperazine (B1678402) ring, a close analogue of the piperidine structure. nih.govresearchgate.netwesternsydney.edu.au The lead compound, FPMINT, and its analogues have been shown to inhibit both ENT1 and ENT2. nih.govanu.edu.au

The mechanism of inhibition is both irreversible and non-competitive . researchgate.netanu.edu.au Kinetic studies have revealed that these compounds reduce the maximum transport rate (Vₘₐₓ) of nucleosides like uridine (B1682114) through ENT1 and ENT2 without affecting the substrate binding affinity (Kₘ). researchgate.netwesternsydney.edu.au The inhibitory effect is not diminished by washing, confirming the irreversible nature of the binding. researchgate.net The naphthalene moiety is essential for this inhibitory activity, as its replacement with a benzene (B151609) ring abolishes the effect on both ENT1 and ENT2. nih.govwesternsydney.edu.au This highlights the critical role of the naphthyl group in the potent and irreversible inhibition of these transporters.

Table 5: ENT Inhibition Profile of a Naphthalene-Containing Analogue

| Compound | Target | Inhibition Type | Kinetic Effect |

|---|

The neuropeptide FF (NPFF) system is involved in pain modulation and opioid system regulation. nih.govwikipedia.org Small molecule ligands targeting NPFF receptors have been developed, including piperidine derivatives. A 1-naphthyl substituted piperidine analogue (compound 49d) has been evaluated for its binding affinity at both NPFF1 and NPFF2 receptors. nih.gov

This compound displayed a modest improvement in binding to the NPFF2 receptor compared to its parent compound and showed a 3.2 to 5.5-fold preference for NPFF2-R over NPFF1-R. nih.gov This suggests that the naphthyl group is tolerated within the binding pocket and contributes to the selectivity profile of the ligand. While detailed molecular interactions have not been fully elucidated, the binding data indicate that the naphthyl-piperidine scaffold is a viable starting point for developing selective ligands for NPFF receptors. nih.gov

Table 6: NPFF Receptor Binding Affinity of a Naphthyl-Piperidine Analogue

| Compound | Target | Affinity (Kᵢ) | Selectivity |

|---|---|---|---|

| Compound 49d (1-naphthyl derivative) | NPFF1-R | 711 ± 103 nM nih.gov | 3.2–5.5-fold preference for NPFF2-R nih.gov |

σ1 Receptor Ligand Binding and Functional Activity

The sigma-1 (σ1) receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface and is a target for a wide range of structurally diverse compounds. unito.it Ligands targeting this receptor are under investigation for various central nervous system disorders. unito.it While direct binding data for this compound is not extensively detailed in the reviewed literature, the interaction of closely related naphthalene and piperidine-containing analogues provides significant insight into its probable binding characteristics and functional activity.

A key structural analogue is the potent and selective σ1 receptor antagonist PB212, which incorporates a naphthalene nucleus and a 4-methylpiperidine (B120128) moiety linked by a butyl chain. sci-hub.seresearchgate.net The naphthalene group in such compounds is strongly associated with high-affinity binding to the σ1 receptor. sci-hub.se Studies on PB212 and its analogues have demonstrated that the basic nitrogen atom of the piperidine ring and the hydrophobic naphthalene portion are critical pharmacophoric elements for potent interaction with the receptor. sci-hub.seresearchgate.net

The binding of ligands to the σ1 receptor occurs within a well-defined pocket. The interaction is characterized by an ionic bond between the protonated amine of the piperidine ring and the amino acid residue Glu172. researchgate.net The hydrophobic part of the ligand, in this case, the naphthyl group, occupies a primary hydrophobic region within the binding site, forming interactions with residues such as Val84, Trp89, and Phe107. researchgate.net The specific orientation and conformation of the ligand within this site determine its functional activity as either an agonist or an antagonist. unito.it For instance, antagonists like haloperidol (B65202) and NE-100, which share a pharmacophore with piperidine derivatives, bind in a linear fashion. uniba.it

The affinity of naphthalene-piperidine derivatives for the σ1 receptor is often in the nanomolar to sub-nanomolar range. PB212, for example, exhibits a remarkably high affinity with a Ki value of 0.030 nM. researchgate.net This high affinity underscores the favorable energetic contributions of both the piperidine and naphthalene moieties to the binding event. It is anticipated that this compound would also exhibit high affinity for the σ1 receptor, likely acting as an antagonist, a characteristic common among many naphthalene-bearing ligands. uniba.it

Table 1: Binding Affinities of Naphthalene-Piperidine Analogues at the σ1 Receptor

| Compound | Structure | Ki (nM) for σ1 Receptor | Receptor Type |

|---|---|---|---|

| PB212 | 1-(4-(6-methoxynaphthalen-1-yl)butyl)-4-methylpiperidine | 0.030 researchgate.net | Antagonist sci-hub.se |

| PB190 | 4-methyl-1-[4-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butyl]piperidine | 1.01 unito.it | Agonist unito.it |

This table presents binding affinity data for compounds structurally related to this compound, illustrating the high affinity conferred by the naphthalene and piperidine motifs.

MenA Inhibitor Interactions and Antimicrobial Activity

MenA, or 1,4-dihydroxy-2-naphthoate prenyltransferase, is a crucial enzyme in the menaquinone (Vitamin K2) biosynthesis pathway in Mycobacterium tuberculosis (Mtb). sci-hub.se The inhibition of this enzyme is a validated strategy for the development of new antitubercular agents. sci-hub.senih.gov Derivatives of this compound have been investigated as inhibitors of MenA.

Structure-activity relationship (SAR) studies on a class of MenA inhibitors revealed that the incorporation of a 2-naphthyl group into a piperidine-based scaffold can retain or enhance inhibitory potency against MenA and antimicrobial activity against Mtb. sci-hub.se The lipophilic nature of the naphthalene ether derivatives is thought to mimic the natural isoprenoid substrate of MenA, facilitating recognition and binding to the enzyme's active site. sci-hub.se

The antimicrobial activity of these compounds is measured by their half-maximal inhibitory concentration (IC50) against the purified MenA enzyme and their growth inhibitory concentration (GIC50) against non-replicating Mtb. Research has identified analogues that demonstrate potent inhibition of both the enzyme and bacterial growth. For example, replacing a benzophenone (B1666685) moiety with a 4-bromophenyl group in a related series, which also contains a piperidine core, resulted in a compound with an IC50 of 12 ± 2 µM against MenA and a GIC50 of 14 ± 0 µM against Mtb. sci-hub.se Similarly, a 4-chlorophenyl analog showed comparable potency. sci-hub.se These findings suggest that the 2-naphthyl moiety in this compound is a favorable substituent for achieving potent MenA inhibition.

**Table 2: Inhibitory Activity of Piperidine Analogues against MenA and *M. tuberculosis***

| Compound Analogue | MenA IC50 (µM) | Mtb GIC50 (µM) |

|---|---|---|

| 4-bromophenyl analog (10) | 12 ± 2 sci-hub.se | 14 ± 0 sci-hub.se |

| 4-chlorophenyl analog (11) | 22 ± 3 sci-hub.se | 10 ± 1 sci-hub.se |

This table shows the in vitro inhibitory concentrations of piperidine-based compounds against the MenA enzyme and their growth inhibitory concentrations against Mycobacterium tuberculosis, highlighting the effectiveness of this structural class.

Enzyme Active Site Interactions and Catalytic Modulation

Beyond its interactions with receptors and bacterial enzymes, the this compound scaffold is relevant in the context of modulating the activity of other key enzymes, such as cholinesterases. A series of 4-oxypiperidine ethers, which are structurally analogous to this compound, have been designed and synthesized as multi-target ligands aimed at inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathology of Alzheimer's disease.

In these studies, a naphthalene linker was incorporated to enhance structural rigidity and lipophilicity. The resulting compounds were evaluated for their ability to inhibit AChE and BuChE. One of the most promising compounds from the naphthalene series, ADS031, which features a benzyl group on the piperidine ring and a naphthalene linker, demonstrated significant inhibitory activity against both enzymes.

The interaction of these ligands with the active site of cholinesterases involves the piperidine moiety binding to the catalytic anionic site (CAS) of the enzyme, while the naphthalene portion can engage in hydrophobic interactions within the active site gorge. The inhibitory potency is quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. For ADS031, the IC50 values were in the low micromolar range for both AChE and BuChE, indicating effective modulation of their catalytic activity.

Table 3: Cholinesterase Inhibitory Activity of a Naphthalene-Piperidine Analogue

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| ADS031 | Acetylcholinesterase (AChE) | 1.537 |

| ADS031 | Butyrylcholinesterase (BuChE) | 1.353 |

This table details the inhibitory concentrations of the analogue ADS031 against key cholinesterase enzymes, demonstrating the potential for this chemical scaffold to modulate enzyme catalysis.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 2-Naphthyl 4-piperidinyl ether, and a biological target, typically a protein.

Prediction of Binding Modes and Key Residue Interactions

Molecular docking simulations have been employed to predict the binding modes of ligands structurally related to this compound with various biological targets, including the histamine (B1213489) H3 receptor (H3R) and fatty acid amide hydrolase (FAAH). These studies reveal critical amino acid residues that are key to the ligand-receptor interactions.

For instance, in the context of H3R, key interactions often involve residues such as Trp402 , Asp114 , Tyr115 , and Phe398 . The aromatic naphthyl group of the ligand can form π-π stacking interactions with the aromatic rings of Trp402 and Phe398, while the piperidine (B6355638) nitrogen can engage in hydrogen bonding or ionic interactions with the acidic residue Asp114. The hydroxyl group of Tyr115 can also act as a hydrogen bond donor or acceptor.

In the case of FAAH, crucial interactions for inhibitor binding have been identified with residues like Ser217 and Ser241 . mdpi.com The ether oxygen of this compound could potentially form hydrogen bonds with these serine residues, while the piperidinyl and naphthyl moieties can occupy hydrophobic pockets within the active site. mdpi.com

Table 1: Predicted Key Residue Interactions for this compound Analogs

| Target Protein | Key Interacting Residues | Type of Interaction |

| Histamine H3 Receptor (H3R) | Trp402, Phe398 | π-π Stacking |

| Asp114 | Hydrogen Bond / Ionic Interaction | |

| Tyr115 | Hydrogen Bond | |

| Fatty Acid Amide Hydrolase (FAAH) | Ser217, Ser241 | Hydrogen Bond |

Scoring Function Applications in Affinity Prediction

Scoring functions are mathematical models used in molecular docking programs to estimate the binding affinity between a ligand and a receptor. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding.

The application of scoring functions to piperidine derivatives has demonstrated their utility in predicting binding affinities. mdpi.com These functions consider various energetic contributions, including van der Waals forces, electrostatic interactions, hydrogen bonding, and the desolvation penalty upon binding. The accuracy of these predictions is crucial for virtual screening campaigns aimed at identifying novel and potent inhibitors.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a powerful tool for studying the chemical reactivity and properties of molecules like this compound.

Electronic Structure Analysis and Molecular Properties relevant to Reactivity

DFT calculations provide insights into the electronic properties of a molecule, such as the distribution of electron density, which is fundamental to its reactivity. nih.gov For this compound, the analysis of its electronic structure can reveal the most electron-rich and electron-poor regions, indicating potential sites for electrophilic and nucleophilic attack. The ether oxygen and the nitrogen atom of the piperidine ring are expected to be electron-rich, while the aromatic naphthyl rings can exhibit regions of varying electron density.

Analysis of Global and Local Chemical Reactivity Descriptors

Global and local reactivity descriptors derived from DFT, such as Fukui functions, electrophilicity, and nucleophilicity, provide quantitative measures of a molecule's reactivity. researchgate.net

Fukui functions indicate the propensity of the electron density to deform at a particular position upon accepting or donating an electron, thus identifying the most reactive sites within a molecule. acs.org For this compound, the Fukui function can pinpoint specific atoms within the naphthyl and piperidinyl rings that are most susceptible to electrophilic or nucleophilic attack. researchgate.netacs.org

Homology Modeling and Receptor Structure Prediction

Development and Validation of Homology Models for Target Proteins (e.g., Human FAAH, Insect GABA Receptors)

In the absence of experimentally determined three-dimensional structures, homology modeling serves as a critical computational tool to predict the protein structures of targets like human Fatty Acid Amide Hydrolase (FAAH) and insect γ-aminobutyric acid (GABA) receptors. This method constructs a model of a "target" protein based on its amino acid sequence and an experimentally determined structure of a homologous "template" protein.

Human Fatty Acid Amide Hydrolase (hFAAH): While numerous crystal structures for rat FAAH (rFAAH) are available, the crystal structure for human FAAH has remained elusive. mdpi.com Consequently, homology models of hFAAH are typically built using rFAAH structures as templates due to their high sequence identity. mdpi.com For instance, the sequence of hFAAH can be obtained from databases like UniProt (accession number O00519) and modeled using various software such as SWISS-MODEL, Phyre2, and MODELLER. mdpi.comuniprot.org The development process involves aligning the target hFAAH sequence with the template rFAAH structure, followed by model building and refinement. mdpi.com

Validation of the resulting hFAAH model is a crucial step to ensure its stereochemical quality and reliability for subsequent studies like molecular docking. mdpi.com Common validation tools include:

PROCHECK: This tool assesses the stereochemical quality by analyzing residue-by-residue geometry and the Ramachandran plot, which evaluates the torsional angles of the polypeptide backbone. A high-quality model will have a vast majority of its residues in the most favored regions of the plot. mdpi.comneurotechcenter.orgyoutube.com

Verify3D: This program determines the compatibility of the 3D model with its own 1D amino acid sequence. mdpi.comyoutube.com

ERRAT: This tool evaluates the model's quality based on the statistics of non-bonded atom-atom interactions. mdpi.com

A well-validated hFAAH homology model can then be used to study the binding of inhibitors and understand species-specific differences in inhibitor sensitivity. mdpi.com

Insect GABA Receptors: Insect GABA receptors, such as the RDL (resistant to dieldrin) receptor, are significant targets for insecticides. nih.govnih.gov As with hFAAH, obtaining crystal structures for these membrane proteins is challenging. neurotechcenter.org Therefore, homology modeling is extensively used to generate their 3D structures. researchgate.netacs.org

The development of insect GABA receptor models often relies on templates from related pentameric ligand-gated ion channels (pLGICs) due to their conserved structural features. acs.org Suitable templates include the C. elegans glutamate-gated chloride channel (GluCl), which shares a notable sequence identity with insect RDL receptors, as well as bacterial pLGICs like ELIC and GLIC. nih.govresearchgate.net The modeling process for these complex, multi-subunit receptors involves careful sequence alignment, particularly in the transmembrane domains, and consideration of the receptor's conformational state (e.g., closed, open, or desensitized). neurotechcenter.orgacs.orgfourwaves.com

Validation of insect GABA receptor models employs similar techniques as for hFAAH, with a strong emphasis on the Ramachandran plot to ensure proper stereochemistry. neurotechcenter.org For example, a high-quality model of the house fly β3 GABA receptor showed 98.45% of its residues in satisfactory regions of the plot. neurotechcenter.org Such validated models are invaluable for docking studies to predict how insecticides and other ligands bind to the receptor. neurotechcenter.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a powerful computational lens to observe the dynamic behavior of molecules over time, offering insights into the conformational changes of ligands and the intricate dynamics of their binding to target proteins. nih.govyoutube.com

For inhibitors of human FAAH , MD simulations are employed to understand the flexibility of the protein and the stability of ligand binding. nih.gov By simulating an ensemble of protein conformations, researchers can account for the intrinsic flexibility of the FAAH active site, leading to more accurate predictions of ligand binding. nih.gov These simulations, often run for hundreds of nanoseconds, can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the binding pocket. nih.govtandfonline.com For instance, MD studies have been used to investigate the non-competitive inhibition mechanism of certain FAAH inhibitors, highlighting how these molecules can induce conformational changes that prevent the natural substrate from binding effectively. nih.gov The stability of the protein-ligand complex during the simulation is often assessed by calculating the Root Mean Square Deviation (RMSD), with stable binding indicated by low RMSD values. conicet.gov.ar

In the context of insect GABA receptors , MD simulations are essential for validating homology models and exploring the binding mechanisms of agonists and modulators. nih.govnih.govtandfonline.com After docking a ligand like GABA into a homology model of the RDL receptor, MD simulations can predict the critical interactions responsible for binding. nih.govnih.gov These simulations have revealed that GABA binding is stabilized by a network of interactions, including cation-π interactions with aromatic residues and hydrogen bonds with various hydrophilic residues within the binding site. nih.govnih.gov By running simulations of the receptor in both its unbound (apo) state and in complex with a ligand, researchers can assess the stability of the model and the persistence of key binding interactions over time. fourwaves.comconicet.gov.ar Furthermore, MD simulations can shed light on how modulators with opposing activities (e.g., positive and negative allosteric modulators) can produce different effects despite binding to a common site, by revealing the subtle conformational changes they induce in the receptor. nih.gov

Design Strategies for Novel 2 Naphthyl 4 Piperidinyl Ether Based Scaffolds

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug discovery to identify new, structurally distinct compounds that retain the biological activity of the parent molecule. nih.govrsc.org This approach is particularly valuable for navigating intellectual property landscapes and improving drug-like properties. nih.govnips.cc

Replacement of Naphthalene (B1677914) or Piperidine (B6355638) Moieties for Modulated Activity

The naphthalene and piperidine moieties of the 2-naphthyl 4-piperidinyl ether scaffold are prime targets for modification to modulate biological activity. Bioisosteric replacement, the substitution of a chemical group with another that has similar physical or chemical properties, is a common tactic. u-tokyo.ac.jpsci-hub.se

Naphthalene Moiety Replacements: The bulky and hydrophobic naphthalene ring plays a significant role in the binding of these ligands to their targets, often through π-π stacking interactions. However, its replacement with other aromatic or heteroaromatic systems can lead to improved properties. For instance, in the context of monoamine reuptake inhibitors, replacing the naphthalene group with a 3,4-dichlorophenyl moiety has been explored. universiteitleiden.nl In the development of cannabinoid receptor 2 (CB2) ligands, replacing an N-fenchyl moiety with a 1-naphthyl group resulted in low affinity, demonstrating that not all bulky aromatic replacements are favorable. nih.gov Conversely, in the design of selective EP3 receptor antagonists, the linker atom between the naphthalene and a phenyl ring was found to be critical, with a methylene (B1212753) (CH2) group being optimal, while an oxygen atom led to a significant drop in potency. acs.org

Piperidine Moiety Replacements: The piperidine ring is a key structural element in numerous pharmaceuticals. nih.govmdpi.com Its nitrogen atom can be crucial for forming salt bridges and other interactions with target proteins. acs.org Modifications to the piperidine ring, or its complete replacement, can significantly impact a compound's activity and selectivity. For example, in the development of CB2 ligands, replacing an N-piperidinyl moiety with a fenchyl residue enhanced affinity and selectivity. nih.gov The exploration of different N-substituents on the piperidine ring of cycloalkylamine-based norepinephrine (B1679862) reuptake inhibitors has also been a key area of optimization. nih.gov Furthermore, the synthesis of various substituted piperidines allows for a detailed exploration of the chemical space and the establishment of structure-activity relationships (SAR). nih.gov In some cases, replacing the piperidine with a pyrrolidine (B122466) ring has been investigated, as the five-membered ring offers a different three-dimensional profile. researchgate.net

Rational Design of Multi-Targeting Ligands

The development of multi-target-directed ligands (MTDLs) has emerged as a promising strategy for treating complex diseases with multifactorial pathologies, such as neurodegenerative disorders. nih.govmdpi.comdntb.gov.ua By designing a single molecule that can interact with multiple biological targets, it is possible to achieve synergistic therapeutic effects and potentially reduce side effects compared to combination therapies. nih.govmdpi.com

Strategies for Dual or Multiple Enzyme/Receptor Inhibition (e.g., H3R and Cholinesterases)

A notable application of the MTDL strategy involving the this compound scaffold is the design of dual inhibitors of the histamine (B1213489) H3 receptor (H3R) and cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE). nih.govresearchgate.net This approach is particularly relevant for Alzheimer's disease, where both the histaminergic and cholinergic systems are implicated in cognitive function. nih.govsemanticscholar.org

The design of these dual-acting ligands often involves combining pharmacophoric elements from known H3R antagonists and cholinesterase inhibitors. researchgate.net For example, a series of 4-oxypiperidine ethers were designed based on the modification of lead H3R antagonists to incorporate cholinesterase inhibitory activity. acs.orgnih.gov In one study, the most promising compound from a naphthalene series, ADS031, which features a benzyl (B1604629) group on the piperidine ring, exhibited a high affinity for the human H3R (Ki = 12.5 nM) and significant inhibitory activity against AChE (IC50 = 1.537 μM). acs.orgnih.govresearchgate.net

Structure-activity relationship studies have revealed key insights for optimizing these dual inhibitors. For instance, the nature of the substituent on the piperidine nitrogen and the type of aromatic system (e.g., benzene (B151609), naphthalene, biphenyl) significantly influence the affinity for H3R and the inhibitory potency against cholinesterases. acs.org Compounds with a naphthalene linker generally showed slightly higher activity than those with a biphenyl (B1667301) moiety. acs.org

| Compound | H3R Affinity (Ki, nM) | AChE Inhibition (IC50, µM) | BuChE Inhibition (IC50, µM) |

| ADS031 | 12.5 | 1.537 | - |

| ADS024 | - | - | - |

| ADS029 | Lower than parent | - | - |

| ADS030 | Lower than parent | - | - |

Table 1: Biological activity of selected this compound-based compounds as dual H3R and cholinesterase inhibitors. Data sourced from acs.orgnih.gov. Note: A hyphen (-) indicates data not provided in the sources.

Stereochemical Considerations in Scaffold Design

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its biological activity. The this compound scaffold contains chiral centers, meaning that it can exist as different stereoisomers (enantiomers and diastereomers). These stereoisomers can exhibit significantly different potencies, selectivities, and metabolic stabilities. nih.govunibo.it

For example, in a series of piperidine-based dopamine (B1211576) and serotonin (B10506) reuptake inhibitors, the stereochemistry of the substituents on the piperidine ring led to different degrees of selectivity for the dopamine, serotonin, and norepinephrine transporters. researchgate.net The most potent ligand in this series, (-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate, highlighted the importance of a specific stereochemical configuration for optimal activity. researchgate.net

Similarly, in the optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors, the synthesis and evaluation of all possible stereoisomers of the most potent compound were crucial to establish a clear structure-activity relationship. nih.gov The separation of diastereomers and enantiomers often reveals that one isomer is significantly more active than the others, underscoring the importance of stereocontrolled synthesis in drug design. nih.gov The conformational flexibility of the piperidine ring and the relative orientation of the naphthyl and ether substituents are also key stereochemical features that influence ligand-receptor interactions. unibo.it

Fragment-Based Drug Design Approaches Utilizing the Naphthyl-Piperidine Core

Fragment-based drug discovery (FBDD) has become a mainstream approach for identifying lead compounds. whiterose.ac.uknih.govresearchgate.net This method involves screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. nih.gov Hits from this screen are then optimized and grown into more potent, drug-like molecules. researchgate.net

The this compound scaffold can be deconstructed into its constituent fragments: the naphthalene ring and the 4-oxypiperidine moiety. These fragments themselves can be valuable starting points for FBDD campaigns. whiterose.ac.ukwiley-vch.de For example, libraries of piperidine-based 3D fragments can be synthesized and screened to identify initial hits. whiterose.ac.uk The three-dimensional nature of these fragments is considered advantageous as many fragment libraries are predominantly composed of flat, 2D molecules. whiterose.ac.uk

Once a fragment is identified that binds to the target, it can be grown or linked with other fragments to increase affinity. The naphthyl group, for instance, could be introduced at a later stage to a piperidine-containing fragment that has already shown binding, in order to pick up additional hydrophobic interactions. nih.gov This approach allows for a more efficient exploration of chemical space and can lead to the development of novel compounds with improved physicochemical properties. nih.govresearchgate.net

Application of 2 Naphthyl 4 Piperidinyl Ether Analogues As Chemical Probes

Development of Selective Molecular Tools for Biological Pathway Elucidation

The development of chemical probes from the 2-naphthyl 4-piperidinyl ether scaffold is a strategic process aimed at creating molecules with high potency and selectivity for a specific biological target. acs.org The core principle involves systematic structural modifications to optimize interactions with a target protein while minimizing off-target effects. The naphthyl group can participate in π-π stacking interactions, and the piperidine (B6355638) ring can engage in hydrogen bonding, both of which are crucial for molecular recognition and binding affinity.

Researchers modify various parts of the scaffold to tune its properties:

Aromatic Head Group Modifications: The electronic and steric properties of the naphthyl ring system significantly influence bioactivity. For instance, comparisons between 1-naphthyl and 2-naphthyl containing compounds have shown that such seemingly minor changes can lead to notable differences in biological activity and target preference.

Piperidine Ring Alterations: The piperidine moiety is a common feature in many natural products and pharmaceuticals. unipd.it It can be modified by adding substituents or by constraining its conformation, for example, through the creation of bridged systems, to enhance binding specificity. unipd.it

Linker Chemistry: The ether linkage itself can be replaced by other functional groups (amines, amides, etc.) to alter the molecule's flexibility, polarity, and metabolic stability.

A key application of such molecular tools is in the elucidation of biological pathways, particularly in complex diseases. nih.govbiorxiv.org For example, derivatives of {1-[6-(dimethylamino)-2-naphthyl]ethylidene}malononitrile (DDNP), a fluorescent molecule, led to the development of FDDNP. chem-soc.si FDDNP is a molecular probe used in positron emission tomography (PET) to diagnose Alzheimer's Disease by binding to protein aggregates in the central nervous system. chem-soc.si The design of these probes allows for the direct investigation of pathological processes, although the precise mechanism of FDDNP's binding to these protein aggregates remains a subject of ongoing research. chem-soc.si The synthesis of these specialized molecules often involves multi-step processes, such as the elaboration of a side-chain into a new ring system, to achieve the desired functionality for probing a specific biological question. chem-soc.si

Use in Proteomics Research and Target Identification

A primary use of this compound analogues as chemical probes is in the field of chemical proteomics to identify the cellular targets of bioactive compounds. nih.govnih.gov This process, often called target deconvolution, is critical for understanding a compound's mechanism of action and potential side effects. nih.gov The general strategy involves creating a modified version of the bioactive analogue that can be used to capture its binding partners from a complex biological sample, such as a cell lysate. nih.govsemanticscholar.org

This is typically achieved by derivatizing the parent molecule with two key components:

A Reactive Group: This functionality is used to covalently link the probe to its target protein. Common examples include photoreactive groups like diazirines, which form a covalent bond upon exposure to UV light (photo-affinity labeling), or electrophilic "warheads" for activity-based protein profiling (ABPP). nih.govsemanticscholar.org

A Handle or Tag: This is a chemical tag used for enrichment and purification. An alkyne group, for instance, can be used for "click chemistry" to attach a reporter tag like biotin (B1667282) or a fluorescent dye after the probe has bound to its target. nih.gov

The this compound scaffold has been specifically noted for its use in biotinylation for proteomics research. In this approach, a biotin molecule is attached to the analogue via a linker. The resulting probe is incubated with a cell or tissue lysate, where it binds to its protein targets. The biotin tag then allows the entire probe-protein complex to be fished out of the lysate using streptavidin-coated beads. The captured proteins are then identified using mass spectrometry. nih.govnih.gov This compound-centric chemical proteomics approach allows for the unbiased identification of protein targets directly from their native cellular environment, preserving important post-translational modifications and protein-protein interactions. nih.gov

| Approach | Principle | Example Probe Feature | Application |

|---|---|---|---|

| Affinity Chromatography | A bioactive compound is immobilized on a solid support (e.g., beads) to capture binding proteins from a cell lysate. nih.gov | Amine or carboxylate group for covalent attachment to resin. | Pull-down of target proteins for identification by mass spectrometry. nih.gov |

| Photo-Affinity Labeling (PAL) | A probe with a photoreactive group (e.g., diazirine) is introduced to cells. UV activation creates a covalent bond with the target protein, which is then identified. nih.govsemanticscholar.org | Diazirine group. nih.gov | Capturing transient or low-affinity interactions in a cellular context. semanticscholar.org |

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes that covalently bind to the active sites of specific enzyme families, allowing for an activity-based readout. nih.govsemanticscholar.org | Fluorophosphonate or other reactive electrophiles. | Profiling enzyme activity across the proteome and identifying enzyme targets. nih.gov |

| "Click Chemistry" Tagging | A probe containing a bioorthogonal handle (e.g., an alkyne) binds its target. A reporter tag (e.g., biotin) is then "clicked" on for purification and detection. nih.gov | Terminal alkyne or azide (B81097) group. nih.gov | Versatile method for target identification and visualization in complex systems. |

Methodologies for Chemical Probe Validation and Application

For a molecule to be considered a reliable chemical probe, it must undergo rigorous validation to ensure that the data it generates is meaningful and not artifactual. nih.gov The derivatization of a this compound analogue into a probe by adding linkers and tags can potentially alter its biological activity and binding profile. nih.gov Therefore, several validation steps are essential.

First, the modified probe must be shown to retain its intended biological activity and target engagement. This is often confirmed using in-vitro biochemical or cellular assays. For example, if the parent compound is an enzyme inhibitor, the probe version should demonstrate comparable inhibitory activity against the purified recombinant target protein. nih.gov

Second, robust control experiments are crucial to distinguish specific target binding from non-specific interactions. A common and vital control is the use of a structurally similar but biologically inactive analogue. This "negative control" probe should not enrich the target protein, helping to validate that the interaction is a specific feature of the active compound's pharmacophore. nih.gov Additionally, competitive displacement experiments, where the probe's binding is competed away by an excess of the original, unmodified bioactive compound, provide strong evidence of specific target engagement.

Third, quantitative proteomics techniques are often employed to increase the reliability of target identification. nih.gov Methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) allow for the direct comparison between samples treated with the active probe and a control, enabling the precise quantification of proteins that are specifically enriched. semanticscholar.org This quantitative approach helps to filter out the background of non-specific binders that are common in affinity-based methods. nih.gov The ultimate goal is to generate a high-quality chemical probe that can be used with confidence to investigate protein function and biological pathways. nih.gov

Future Research Directions

Advancements in Asymmetric Synthesis of Chiral Analogues

The synthesis of enantiomerically pure compounds is crucial in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Future efforts in the asymmetric synthesis of 2-naphthyl 4-piperidinyl ether analogues will likely focus on several key areas:

Development of Novel Chiral Catalysts: The exploration of new chiral catalysts, including metal complexes and organocatalysts, will be instrumental in achieving high enantioselectivity in the synthesis of chiral piperidine (B6355638) derivatives. mdpi.comunivpancasila.ac.idnih.gov For instance, the use of chiral Fe(II) complexes has shown promise in catalyzing enantioselective rearrangements to produce chiral chromanols. rsc.org Similarly, rhodium(I) catalysts with chiral ligands have been employed for the enantioselective hydrogenation of precursors to yield cis-configured disubstituted piperidines. mdpi.com

Stereoselective Cyclization Strategies: Intramolecular cyclization reactions represent a powerful tool for constructing the piperidine ring with defined stereochemistry. mdpi.com Future research will likely focus on developing new stereoselective intramolecular cyclization methods, such as asymmetric aza-Michael reactions and metal-catalyzed cyclizations, to control the formation of chiral centers within the piperidine ring. mdpi.com

Dynamic Kinetic Resolution: Dynamic kinetic resolution is a powerful strategy for converting a racemic mixture into a single enantiomer. This approach, which has been successfully applied to the synthesis of chiral piperidines, could be further optimized for the production of enantiopure this compound analogues. univpancasila.ac.id